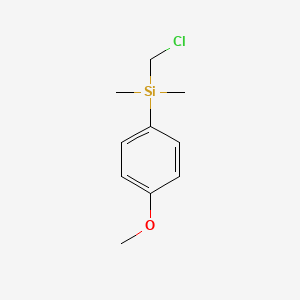
(Chloromethyl)(4-methoxyphenyl)dimethylsilane
描述
(Chloromethyl)(4-methoxyphenyl)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClOSi and a molecular weight of 214.76 g/mol . This compound is characterized by the presence of a chloromethyl group, a methoxyphenyl group, and two methyl groups attached to a silicon atom. It is commonly used in organic synthesis and material science due to its unique chemical properties.
准备方法
The synthesis of (Chloromethyl)(4-methoxyphenyl)dimethylsilane typically involves the reaction of (4-methoxyphenyl)dimethylsilanol with thionyl chloride (SOCl2) under anhydrous conditions . The reaction proceeds as follows:
(4-methoxyphenyl)dimethylsilanol+SOCl2→this compound+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
(Chloromethyl)(4-methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., NaOH), acids (e.g., HCl), and solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) .
科学研究应用
(Chloromethyl)(4-methoxyphenyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of (Chloromethyl)(4-methoxyphenyl)dimethylsilane involves the formation of covalent bonds with target molecules through its reactive chloromethyl group. This allows it to modify the structure and function of the target molecules, leading to various effects depending on the specific application. The methoxy group and the silicon atom also play roles in stabilizing the compound and enhancing its reactivity .
相似化合物的比较
Similar compounds to (Chloromethyl)(4-methoxyphenyl)dimethylsilane include:
(Chloromethyl)(4-chlorophenyl)dimethylsilane: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
(Chloromethyl)dimethylphenylsilane: This compound lacks the methoxy group, making it less reactive in certain chemical reactions.
(Chloromethyl)dimethylsilanol: This compound has a hydroxyl group instead of a methoxyphenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a stabilizing methoxyphenyl group, making it versatile for various applications.
属性
IUPAC Name |
chloromethyl-(4-methoxyphenyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-4-6-10(7-5-9)13(2,3)8-11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWPBMXFDSNCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


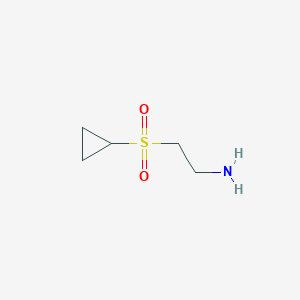
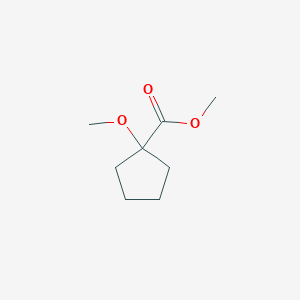
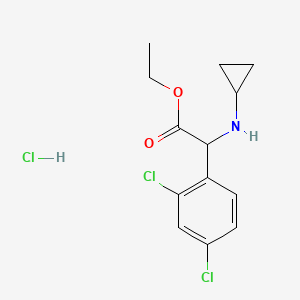
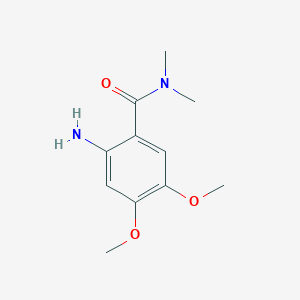
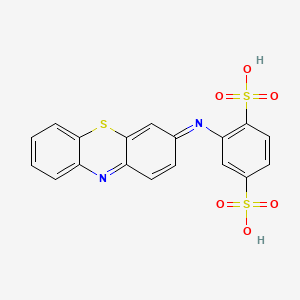
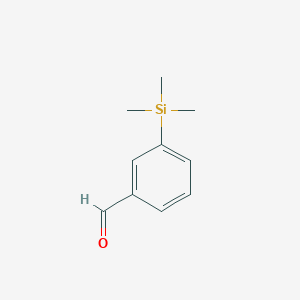
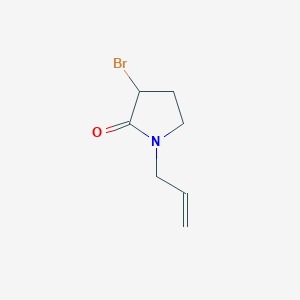
![5-Allyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3246607.png)
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B3246616.png)

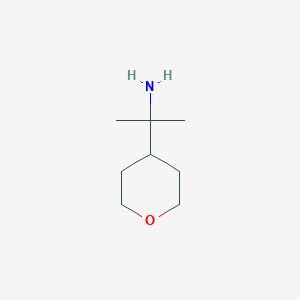
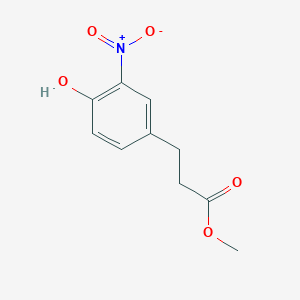
![Ethyl 1-((3s,4s)-3-([1,1'-biphenyl]-4-ylmethyl)-4-hydroxychroman-7-yl)cyclopentanecarboxylate](/img/structure/B3246640.png)
![4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol](/img/structure/B3246654.png)
